molecular formula C7H6ClNO2 B3351428 Hydroxylamine, O-(3-chlorobenzoyl)- CAS No. 35657-38-6

Hydroxylamine, O-(3-chlorobenzoyl)-

Cat. No.: B3351428
CAS No.: 35657-38-6
M. Wt: 171.58 g/mol
InChI Key: ZYWMZIKPLBKGPV-UHFFFAOYSA-N
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Description

Hydroxylamine, O-(3-chlorobenzoyl)- is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-(3-chlorobenzoyl)- can be synthesized through the reaction of hydroxylamine with 3-chlorobenzoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

NH2OH+ClC6H4COClClC6H4CONHOH+HCl\text{NH}_2\text{OH} + \text{ClC}_6\text{H}_4\text{COCl} \rightarrow \text{ClC}_6\text{H}_4\text{CONHOH} + \text{HCl} NH2​OH+ClC6​H4​COCl→ClC6​H4​CONHOH+HCl

Industrial Production Methods

Industrial production of hydroxylamine, O-(3-chlorobenzoyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(3-chlorobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitro compounds, while reduction with lithium aluminum hydride may yield primary amines.

Scientific Research Applications

Hydroxylamine, O-(3-chlorobenzoyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydroxylamine, O-(3-chlorobenzoyl)- involves its reactivity as an electrophilic aminating agent. It can react with nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited in various synthetic applications, including the formation of amides and other nitrogen-containing compounds.

Comparison with Similar Compounds

Hydroxylamine, O-(3-chlorobenzoyl)- can be compared with other hydroxylamine derivatives, such as:

    Hydroxylamine, O-benzoyl-: Similar structure but without the chlorine substituent, leading to different reactivity and applications.

    Hydroxylamine, O-(4-nitrobenzoyl)-: Contains a nitro group instead of a chlorine, which affects its electronic properties and reactivity.

    Hydroxylamine, O-(2-chlorobenzoyl)-: Similar structure but with the chlorine substituent in a different position, leading to different steric and electronic effects.

Properties

IUPAC Name

amino 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(4-6)7(10)11-9/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWMZIKPLBKGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330097
Record name Hydroxylamine, O-(3-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-38-6
Record name Hydroxylamine, O-(3-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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